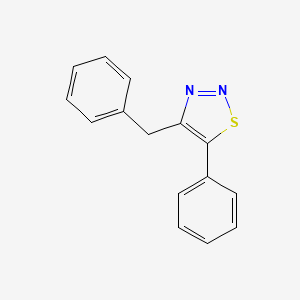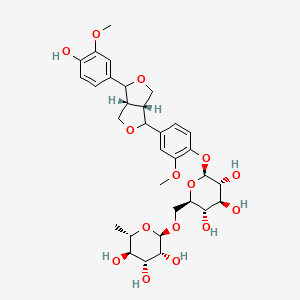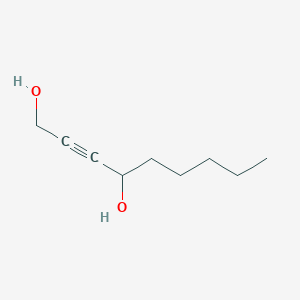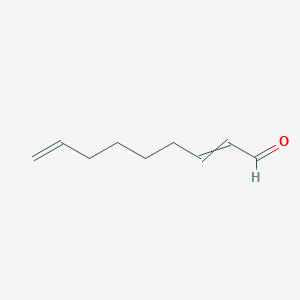
Nona-2,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,8-dienal is a chemical compound classified as a biogenic acyclic aldehyde. It has the molecular formula C₉H₁₄O and a molecular weight of 138.104 g/mol . This compound is known for its distinctive odor and is found in various natural sources, including certain plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-2,8-dienal can be synthesized through several methods. One common approach involves the aldol condensation of enols derived from nona-2,8-dione . This reaction typically requires acidic or basic conditions to facilitate the formation of the enol intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Nona-2,8-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Nona-2,8-dienal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: this compound is studied for its role in plant biochemistry and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the production of certain polymers and resins
Mechanism of Action
The mechanism of action of nona-2,8-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its antimicrobial and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Nona-2,4-dienal: Another biogenic acyclic aldehyde with similar structural features but differing in the position of the double bonds.
Nona-2,6-dienal: Similar in structure but with double bonds at different positions, leading to different chemical properties and reactivity
Uniqueness
Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its reactivity and odor profile make it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
108529-76-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-2,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2 |
InChI Key |
ZWSQVNVYDZKIEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




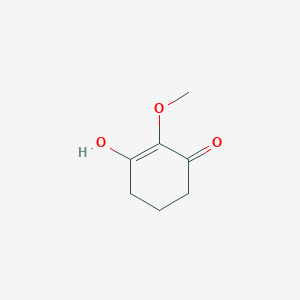
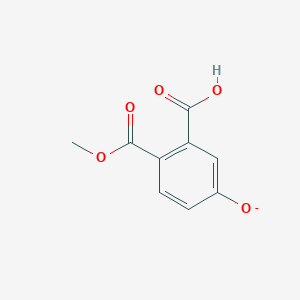
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)


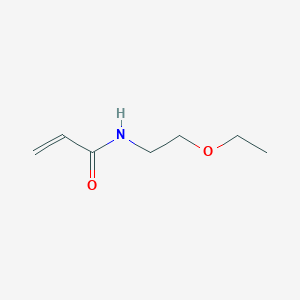
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)


